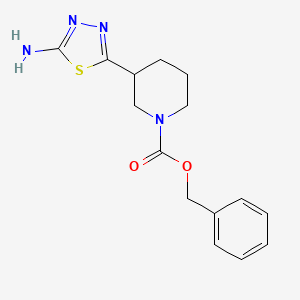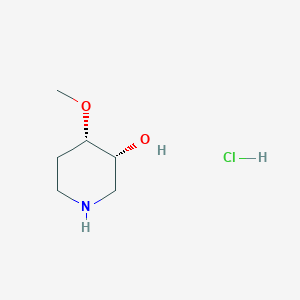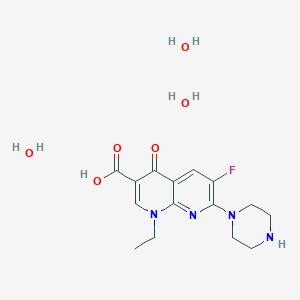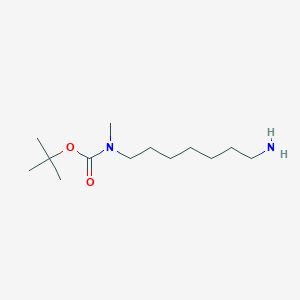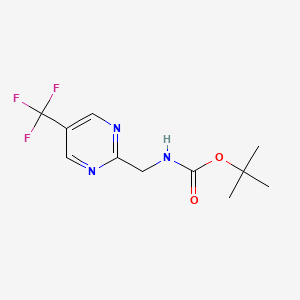
tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C11H14F3N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a tert-butyl group, a trifluoromethyl group, and a pyrimidinyl moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a pyrimidine derivative containing a trifluoromethyl group. One common method includes the use of tert-butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate and 4-tert-butoxy-1,1,1-trifluorobut-3-en-2-one in the presence of pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases like cancer.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. In the context of cancer treatment, it inhibits tumor growth and metastasis by acting on specific receptors on cancer cells . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- **tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
- **tert-Butyl (5-(trifluoromethyl)pyridin-2-yl)methyl)carbamate
Uniqueness
tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
tert-butyl N-[[5-(trifluoromethyl)pyrimidin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c1-10(2,3)19-9(18)17-6-8-15-4-7(5-16-8)11(12,13)14/h4-5H,6H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMTXQZKTZFYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 3-[(R)-(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B15060124.png)
![tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15060132.png)
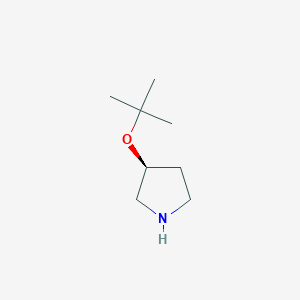
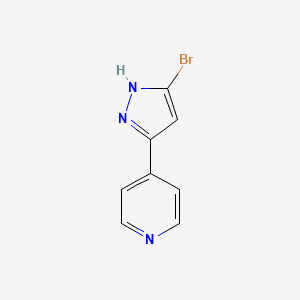

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1'-biphenyl]-3-yl)ethenyl]-](/img/structure/B15060171.png)
![3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine](/img/structure/B15060179.png)
